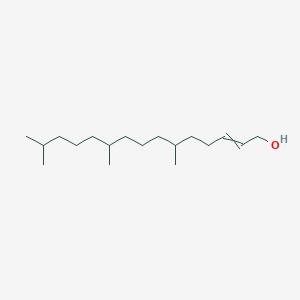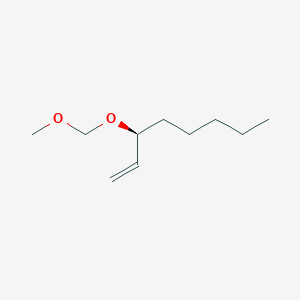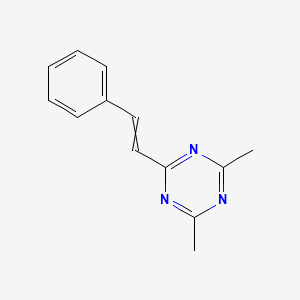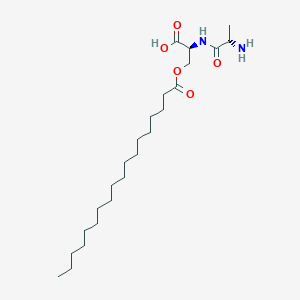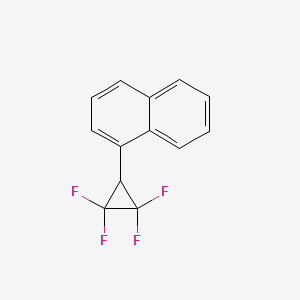
1-(2,2,3,3-Tetrafluorocyclopropyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2,3,3-Tetrafluorocyclopropyl)naphthalene is a fluorinated organic compound that features a naphthalene ring substituted with a tetrafluorocyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,3,3-Tetrafluorocyclopropyl)naphthalene typically involves the cyclopropanation of a naphthalene derivative with a tetrafluorocyclopropyl precursor. One common method includes the use of difluorocarbene intermediates generated from reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a strong base like potassium tert-butoxide. The reaction is carried out under an inert atmosphere at low temperatures to ensure the stability of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance the efficiency and scalability of the synthesis. The use of high-pressure reactors and automated systems can help in maintaining the precise reaction conditions required for the formation of the tetrafluorocyclopropyl group.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,2,3,3-Tetrafluorocyclopropyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(2,2,3,3-Tetrafluorocyclopropyl)naphthalene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and chemical resistance
Mécanisme D'action
The mechanism of action of 1-(2,2,3,3-Tetrafluorocyclopropyl)naphthalene involves its interaction with molecular targets through various pathways. The tetrafluorocyclopropyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can lead to the modulation of enzyme activity or receptor binding, resulting in specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether: Another fluorinated compound with similar applications in materials science and industry.
2,2,3,3-Tetrafluoro-1-propanol: Used in the production of pharmaceuticals and as a solvent in the electronics industry.
Uniqueness
1-(2,2,3,3-Tetrafluorocyclopropyl)naphthalene is unique due to its combination of a naphthalene ring and a tetrafluorocyclopropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other fluorinated compounds may not be as effective.
Propriétés
Numéro CAS |
922141-54-6 |
|---|---|
Formule moléculaire |
C13H8F4 |
Poids moléculaire |
240.20 g/mol |
Nom IUPAC |
1-(2,2,3,3-tetrafluorocyclopropyl)naphthalene |
InChI |
InChI=1S/C13H8F4/c14-12(15)11(13(12,16)17)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H |
Clé InChI |
JRPBHLACCRZYFR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3C(C3(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,5-Trimethyl-6-[(piperazin-1-yl)methyl]pyrazine](/img/structure/B14176488.png)
![1-Boc-4-[2-(2,2,2-trifluoroacetylamino)ethyl]piperazine](/img/structure/B14176492.png)
![Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14176499.png)
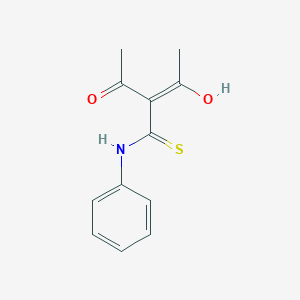
![Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14176512.png)

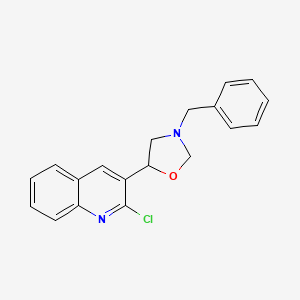
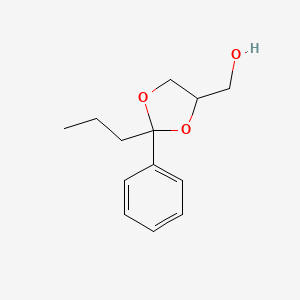

![{4-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid](/img/structure/B14176543.png)
